molecular formula C16H20N2O3 B2424441 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide CAS No. 1351619-37-8

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide

Cat. No.: B2424441
CAS No.: 1351619-37-8
M. Wt: 288.347
InChI Key: DRWMLJLXGBVNSA-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide is a synthetic organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This chemical features a benzamide core linked to a 5-oxopyrrolidin-3-yl ring system substituted with a cyclopropyl group, a structure often associated with potential bioactivity in medicinal chemistry research. !!! ACTION REQUIRED: MISSING CRITICAL INFORMATION !!! The specific research applications, biological targets, mechanism of action, and pharmacological value for this exact compound are not available in public chemical databases. To create a compelling and accurate product description, it is essential to: 1. Consult internal research and development data. 2. Review any existing patent literature for this specific compound. 3. Reference the certificate of analysis (COA) for detailed purity information. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)17-11-9-15(19)18(10-11)12-7-8-12/h3-6,11-12H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMLJLXGBVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the ethoxybenzamide moiety to the pyrrolidinone ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide has several notable applications:

1. Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, facilitating advancements in organic chemistry.

2. Biology

  • Biological Interaction Studies : The compound is utilized in research to understand enzyme inhibition and receptor binding mechanisms.

3. Medicine

  • Therapeutic Potential : Investigated as a lead compound in drug discovery, particularly for neurodegenerative diseases and mood disorders due to its effects on dopamine uptake inhibition.

4. Industry

  • Development of Industrial Chemicals : Its unique properties contribute to the formulation of new materials and chemicals in various technological applications.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Notable Studies

  • Antimicrobial Activity (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings: Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzenesulfonamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2-oxopyrimidin-1-yl)acetamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H17N3O2\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{2}

Structural Features

  • Cyclopropyl Group : Contributes to the compound's unique pharmacokinetic properties.
  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Ethoxybenzamide Moiety : Provides lipophilicity, aiding in membrane permeability.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This activation can lead to increased expression of antioxidant proteins and detoxifying enzymes .
  • Dopamine Uptake Inhibition : Research indicates that related compounds demonstrate significant inhibition of dopamine uptake, suggesting potential applications in treating neurodegenerative diseases or mood disorders .
  • Sigma Receptor Binding : The compound shows binding affinity to sigma receptors, which are implicated in various neurological functions and may influence pain modulation and neuroprotection .

Pharmacological Effects

The biological activities of this compound have been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Nrf2 ActivationInduces antioxidant response
Dopamine UptakeInhibits uptake
Sigma Receptor BindingModulates pain response

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that treatment led to reduced neuronal loss and improved motor function, likely due to its dopamine uptake inhibition and Nrf2 activation properties.
  • Antidepressant-like Activity : Another investigation explored the antidepressant-like effects of the compound in animal models. The findings suggested that it significantly reduced depressive behaviors, correlating with enhanced dopaminergic signaling .

Q & A

Basic: What are the key considerations for designing a synthetic route for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core and subsequent functionalization. Critical steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition or alkylation of pyrrolidinone derivatives under controlled conditions .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2-ethoxybenzamide moiety .
  • Optimization parameters : Solvent polarity (e.g., dichloromethane or DMF), temperature (often 0–25°C for cyclopropane stability), and catalyst selection (e.g., palladium for cross-coupling) .

Basic: How do reaction conditions (temperature, solvent, catalysts) influence the yield and purity of this compound?

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclopropane formation, while higher temperatures (reflux) accelerate amide coupling .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance amide bond formation, whereas non-polar solvents stabilize intermediates during cyclopropane synthesis .
  • Catalysts : Acidic conditions (e.g., HCl) facilitate ring closure in pyrrolidinone derivatives, while transition metals (e.g., Pd) improve cross-coupling efficiency .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms cyclopropane (δ 0.5–1.5 ppm) and amide (δ 7.5–8.5 ppm) protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves diastereomers .

Basic: How can researchers investigate the biological activity of this compound?

  • In vitro assays : Screen against kinase or protease targets using fluorescence polarization or enzymatic assays .
  • Target identification : Employ affinity chromatography or thermal shift assays to identify binding proteins .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: How to resolve contradictions in synthetic yield data across different studies?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent purity, catalyst loading) .
  • Analytical troubleshooting : Use LC-MS to identify by-products (e.g., hydrolyzed amides or ring-opened derivatives) .
  • Reproducibility protocols : Standardize moisture-sensitive steps (e.g., cyclopropane formation under argon) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to cyclin-dependent kinases (CDKs) or GPCRs .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy group position) with activity using CoMFA .

Advanced: How to address instability of the cyclopropane ring during storage?

  • Storage conditions : Store at –20°C in amber vials under nitrogen to prevent ring-opening via oxidation .
  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in liposomes .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace the ethoxy group with methoxy or fluorine to assess steric/electronic effects .
  • Scaffold hopping : Synthesize analogs with thiazole or oxadiazole rings instead of pyrrolidinone .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE .

Advanced: How to optimize solubility for in vivo studies without compromising activity?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the benzamide moiety for improved bioavailability .
  • Salt formation : Prepare hydrochloride or mesylate salts to increase dissolution rates .

Advanced: How to profile and mitigate synthetic impurities in large-scale batches?

  • Impurity identification : Use LC-MS/MS to detect and quantify by-products (e.g., dimerization products) .
  • Purification protocols : Optimize flash chromatography (silica gel, gradient elution) or recrystallization .
  • Process controls : Implement in-line FTIR to monitor reaction progress and minimize side reactions .

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